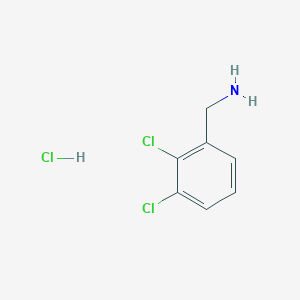

(2,3-Dichlorophenyl)methanamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,3-dichlorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIUPNMCCZDQRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72955-01-2 | |

| Record name | (2,3-dichlorophenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemical, Synthetic, and Pharmacological Profiling of (2,3-Dichlorophenyl)methanamine Hydrochloride

Executive Summary

In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream therapeutics. (2,3-Dichlorophenyl)methanamine hydrochloride (commonly known as 2,3-Dichlorobenzylamine hydrochloride) has emerged as a privileged scaffold. This in-depth technical guide explores the physicochemical dynamics, synthetic utility, and pharmacological applications of this compound, specifically focusing on its role in the synthesis of Farnesyl Protein Transferase (FPTase) inhibitors and rigidified tetrahydroisoquinoline architectures.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of a chemical building block is essential for predicting its behavior in complex reaction matrices. The table below summarizes the core quantitative data for (2,3-Dichlorophenyl)methanamine hydrochloride.

| Property | Value / Description |

| Chemical Name | (2,3-Dichlorophenyl)methanamine hydrochloride |

| Synonyms | 2,3-Dichlorobenzylamine hydrochloride |

| CAS Registry Number | 72955-01-2 |

| Molecular Formula | C₇H₈Cl₃N (C₇H₇Cl₂N · HCl) |

| Molecular Weight | 212.50 g/mol |

| Melting Point | 266–267 °C |

| Physical Form | White to off-white powder |

The Causality of Structural Design

Why the Hydrochloride Salt? Primary benzylamines in their free base form are highly susceptible to atmospheric oxidation and readily absorb ambient CO₂ to form insoluble carbamates. Utilizing the hydrochloride salt ensures long-term bench stability, allows for precise stoichiometric weighing without hygroscopic interference, and facilitates biphasic purification strategies where the unreacted amine can be cleanly sequestered into an aqueous layer[1].

The Ortho-Meta Dichloro Effect: The 2,3-dichloro substitution pattern is not merely cosmetic. Chlorine acts as a bioisostere for methyl groups but provides unique electrostatic interactions via "sigma holes." Furthermore, the adjacent bulky halogens restrict the rotational degrees of freedom of the benzylamine moiety. When bound to a target protein, this locks the molecule into a pre-organized bioactive conformation, minimizing the entropic penalty of binding and enhancing target affinity through deep hydrophobic interactions[2].

Synthetic Utility & Experimental Workflows

As a Senior Application Scientist, it is critical to look beyond the basic reaction scheme and understand the causality behind protocol parameters. Below are two field-proven methodologies utilizing 72955-01-2.

Peptide-Like Amide Coupling for FPTase Inhibitors

This workflow describes the coupling of 2,3-dichlorobenzylamine hydrochloride with a Boc-protected amino acid, a fundamental step in synthesizing anti-cancer Ras signaling inhibitors[1].

Step-by-Step Methodology:

-

Solvent Preparation: Suspend Boc-isoleucine hemihydrate (2.5 mmol) and 2,3-dichlorobenzylamine hydrochloride (1.75 mmol) in 10 mL of a 9:1 THF:DMF solvent mixture.

-

Causality: THF provides optimal solvation for the lipophilic Boc-isoleucine, while the 10% DMF acts as a highly polar aprotic disruptor necessary to fully solubilize the hydrochloride salt of the amine and the highly polar coupling additives.

-

-

Base Liberation: Add N-methylmorpholine (NMM, 2.0 mmol) to the suspension.

-

Causality: NMM acts as a mild, non-nucleophilic base to liberate the free amine from its hydrochloride salt in situ, preventing premature degradation before the activated ester is formed.

-

-

Activation: Introduce 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 2.5 mmol) and 1-hydroxybenzotriazole (HOBt, 2.5 mmol).

-

Causality: EDC is selected over DCC due to the water-soluble nature of its urea byproduct, streamlining the downstream aqueous workup. HOBt is essential to trap the transient O-acylisourea intermediate, suppressing the racemization of the chiral alpha-amino acid during coupling.

-

-

Reaction: Stir the mixture at room temperature for 13 hours under an inert atmosphere[1].

-

Biphasic Workup: Quench the reaction with half-saturated NaHCO₃ and extract with ethyl acetate. Wash the organic layer successively with NaHCO₃, 5% KHSO₄, and brine to remove unreacted starting materials and urea byproducts[1].

Amide Coupling Workflow Utilizing 2,3-Dichlorobenzylamine Hydrochloride.

Intramolecular Friedel-Crafts Cyclization to Tetrahydroisoquinolines

This protocol details the transformation of an N-hydroxyethyl derivative of 2,3-dichlorobenzylamine into a rigidified 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline scaffold[3].

Step-by-Step Methodology:

-

Melt Preparation: Prepare a solid mixture of N-hydroxyethyl-2,3-dichlorobenzylamine hydrochloride (7.8 mmol), aluminum chloride (AlCl₃, 37.5 mmol), and ammonium chloride (NH₄Cl, 5.6 mmol) in a cylindrical reactor[3].

-

Thermal Activation: Immerse the reactor in an oil bath heated to 160–185 °C to form a mobile dark melt.

-

Causality: AlCl₃ serves a dual purpose: it acts as a powerful Lewis acid to activate the primary alcohol into a transient electrophile, and it facilitates the subsequent intramolecular electrophilic aromatic substitution. NH₄Cl is a critical process parameter; it modulates the melting point and viscosity of the inorganic melt, ensuring homogenous heat transfer and preventing localized charring of the organic substrate[3].

-

-

Catalyst Maintenance: Add AlCl₃ in staggered portions (e.g., 2g at 0h, 1g at 0.5h, and 2g at 1.25h).

-

Causality: The reaction evolves HCl gas, which can stall the Lewis acid's activity. Staggered addition maintains catalytic turnover as the reaction evolves[3].

-

-

Quench & Isolation: Cool the reaction to 90 °C and pour it carefully into a rapidly stirred quench solution of cold dilute hydrochloric acid. Extract and crystallize the resulting tetrahydroisoquinoline hydrochloride from an n-propanol/methanol mixture[3].

Biological Applications: Ras Farnesylation Inhibition

The most prominent application of 2,3-dichlorobenzylamine derivatives is in the field of oncology, specifically targeting the Ras signaling pathway.

Ras proteins are critical molecular switches in cellular proliferation pathways (e.g., MAPK/PI3K). For Ras to be biologically active and oncogenic, it must undergo post-translational lipid modification—specifically, the attachment of a 15-carbon farnesyl isoprenoid to its C-terminal CAAX motif, a process catalyzed by Farnesyl Protein Transferase (FPTase)[2].

Inhibitors utilizing the 2,3-dichlorobenzylamine scaffold act as competitive antagonists at the FPTase active site. The 2,3-dichloro substitution provides optimal steric bulk and lipophilicity to occupy the deep hydrophobic pocket normally reserved for the farnesyl pyrophosphate (FPP) lipid donor or the CAAX peptide sequence. By blocking this interaction, the inhibitor prevents Ras membrane localization, effectively halting aberrant oncogenic signaling[2].

Mechanism of Farnesyl Protein Transferase Inhibition by 2,3-Dichlorobenzylamine Derivatives.

Conclusion

(2,3-Dichlorophenyl)methanamine hydrochloride is far more than a simple structural linker. Its specific halogenation pattern and salt formulation provide a highly stable, conformationally restricted pharmacophore that is indispensable in modern drug design. Whether utilized in complex amide couplings for oncological targets or high-temperature Lewis acid cyclizations, understanding the mechanistic causality behind its reactivity ensures robust, scalable, and successful synthetic campaigns.

References

-

Title: (2,3-dichlorophenyl)methanamine hydrochloride | 72955-01-2 - Sigma-Aldrich. Source: sigmaaldrich.com. URL:

-

[1] Title: Imidazole-containing inhibitors of farnesyl protein transferase - European Patent Office - EP 0675112 A1. Source: googleapis.com. URL:

-

[3] Title: US4251660A - Method for preparing tetrahydroisoquinolines - Google Patents. Source: google.com. URL:

-

[2] Title: Inhibitors of farnesyl protein transferase - European Patent Office - EP 0696593 A2. Source: googleapis.com. URL:

Sources

Unraveling the Mechanism of Action of (2,3-Dichlorophenyl)methanamine Hydrochloride: A Technical Guide to PNMT Inhibition

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

(2,3-Dichlorophenyl)methanamine hydrochloride, commonly referred to as 2,3-dichlorobenzylamine hydrochloride, is a critical pharmacophore in neuropharmacology. It serves as a potent, competitive inhibitor of Phenylethanolamine N-methyltransferase (PNMT) , the terminal enzyme responsible for the biosynthesis of epinephrine. This whitepaper dissects the molecular mechanism of action, structural-activity relationships (SAR), and the field-proven experimental workflows required to evaluate this compound and its derivatives in both in vitro and in vivo models.

Chemical Identity & Target Rationale

At its core, (2,3-Dichlorophenyl)methanamine (CID: 587625) consists of a benzylamine scaffold substituted with chlorine atoms at the ortho (2) and meta (3) positions[1].

Scientist's Insight: The precise positioning of these halogens is not arbitrary. The 2,3-dichloro substitution provides optimal lipophilicity and electron-withdrawing properties, allowing the aromatic ring to anchor deeply into the hydrophobic pocket of the PNMT active site. The primary amine mimics the binding of the natural substrate (norepinephrine), but the lack of a

Mechanism of Action: PNMT Inhibition

The catecholamine biosynthetic pathway is a tightly regulated cascade. PNMT catalyzes the final step: the N-methylation of norepinephrine to form epinephrine, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor[3].

(2,3-Dichlorophenyl)methanamine acts as a competitive inhibitor against norepinephrine. By occupying the substrate-binding site, it prevents the transfer of the methyl group from SAM. Because epinephrine acts as a central neurotransmitter regulating blood pressure and pituitary hormone secretion, targeted PNMT inhibition via this scaffold allows researchers to isolate and study the specific functional roles of epinephrine-forming neurons without depleting upstream dopamine or norepinephrine pools[3].

Caption: Figure 1: Catecholamine biosynthetic pathway illustrating the targeted competitive inhibition of PNMT.

Structural Activity Relationship (SAR) & Receptor Selectivity

A significant challenge in utilizing primary benzylamines is their rapid deamination by monoamine oxidases (MAOs) in vivo, alongside off-target cross-reactivity with

To overcome this, medicinal chemists have utilized the 2,3-dichlorobenzylamine moiety to build conformationally restricted analogs (e.g., tetrahydroisoquinolines and benzazepines) or

Quantitative SAR Data Summary

The table below illustrates how embedding the 2,3-dichlorobenzylamine pharmacophore into rigid ring systems impacts PNMT potency and

| Compound | Structural Modification | PNMT | Selectivity Ratio ( | |

| SK&F 64139 | 7,8-dichloro-THIQ (Rigid analog) | 0.202 | 0.022 | 0.11 |

| LY 134046 | 8,9-dichloro-benzazepine (Rigid analog) | 0.264 | 4.100 | 16.0 |

| Compound 6 | Unsubstituted benzazepine | 3.340 | 11.000 | 3.2 |

Data synthesized from comparative studies on bicyclic benzylamine-type inhibitors[2]. A higher selectivity ratio indicates a stronger preference for PNMT over

Experimental Methodologies

In Vitro Radiometric PNMT Inhibition Assay

To accurately determine the

Step-by-Step Protocol:

-

Enzyme Preparation: Dilute recombinant human PNMT (or purified rat adrenal homogenate) in 50 mM phosphate buffer (pH 7.4).

-

Pre-incubation: Combine the enzyme with varying concentrations of the inhibitor. Causality: Pre-incubating establishes binding equilibrium between the enzyme and the competitive inhibitor before the substrate is introduced, preventing artificially skewed kinetic data.

-

Reaction Initiation: Add 1

M S-adenosyl-L-[methyl- -

Incubation: Incubate the microplate at 37°C for exactly 30 minutes.

-

Quenching: Terminate the reaction by adding 0.5 M borate buffer (pH 10.0). Causality: The high pH instantly denatures the enzyme and deprotonates the newly formed methylated product (metanephrine), rendering it lipophilic.

-

Extraction & Quantification: Add a toluene/isoamyl alcohol (3:2 v/v) mixture. Vortex and centrifuge. The lipophilic tritiated product partitions into the organic phase, while unreacted [

H]-SAM remains in the aqueous phase. Transfer the organic layer to a scintillation vial and measure radioactivity.

Self-Validating System Check: A parallel "no-enzyme" blank must be run simultaneously. If the organic phase of the blank exhibits radioactivity above baseline, it indicates incomplete quenching or non-specific extraction of [

H]-SAM, mandating a recalibration of the pH 10 borate buffer.

Caption: Figure 2: Step-by-step workflow for the in vitro radiometric PNMT inhibition assay.

In Vivo Brain Epinephrine Depletion Protocol

Because the parent 2,3-dichlorobenzylamine is rapidly metabolized, in vivo studies typically utilize its

Step-by-Step Protocol:

-

Administration: Administer the inhibitor (e.g., 40 mg/kg DCMB) intraperitoneally (i.p.) to the rodent model.

-

Tissue Harvesting: At

hours post-injection, euthanize the subject and rapidly dissect target brain regions (e.g., hypothalamus, where PNMT expression is highest). -

Homogenization: Homogenize the tissue in 0.1 M perchloric acid containing EDTA. Causality: Perchloric acid precipitates proteins and creates an acidic environment that prevents the auto-oxidation of catecholamines.

-

HPLC-ECD Analysis: Centrifuge the homogenate and inject the supernatant into a High-Performance Liquid Chromatography system coupled with an Electrochemical Detector (HPLC-ECD) to quantify epinephrine levels against a standard curve.

Self-Validating System Check: Concurrent measurement of norepinephrine and dopamine levels must be performed. A highly selective PNMT inhibitor will exclusively deplete epinephrine. If dopamine or norepinephrine pools are significantly depleted, it indicates off-target inhibition of Tyrosine Hydroxylase or Dopamine

-Hydroxylase, invalidating the compound's selectivity profile.

References

-

[1] 2,3-Dichlorobenzylamine | C7H7Cl2N | CID 587625 - PubChem. National Institutes of Health (NIH).

-

[2] Effect of Ring Size or an Additional Heteroatom on the Potency and Selectivity of Bicyclic Benzylamine-Type Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry - ACS Publications.

-

[3] PHARMACOLOGY OF BRAIN EPINEPHRINE NEURONS. Annual Reviews.

Sources

The Role of (2,3-Dichlorophenyl)methanamine Hydrochloride in PNMT Inhibition: Mechanisms, Methodologies, and Applications

Executive Summary

The regulation of central and peripheral epinephrine synthesis is a critical focal point in neuropharmacology, offering therapeutic avenues for hypertension, stress disorders, and neurodegenerative diseases. At the core of this biosynthetic pathway is Phenylethanolamine N-methyltransferase (PNMT) , the terminal enzyme responsible for methylating norepinephrine to yield epinephrine.

(2,3-Dichlorophenyl)methanamine hydrochloride —more commonly referred to in medicinal chemistry as 2,3-dichlorobenzylamine hydrochloride—serves as a highly potent, foundational pharmacophore for competitive PNMT inhibition. This technical whitepaper deconstructs the structural biology of the 2,3-dichlorobenzylamine moiety, evaluates its structure-activity relationship (SAR) against off-target receptors, and outlines self-validating experimental protocols for quantifying its pharmacological efficacy.

Mechanistic Rationale: The 2,3-Dichlorobenzylamine Pharmacophore

PNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine. To competitively inhibit this process, an ideal molecule must possess high affinity for the enzyme's active site without acting as a substrate.

The 2,3-dichlorobenzylamine structure achieves this through precise steric and electronic mimicry:

-

Aromatic Mimicry & Steric Bulk: The 2,3-dichloro substitution on the benzene ring perfectly mimics the steric dimensions of the catechol ring of norepinephrine. The chlorine atoms provide optimal hydrophobic interactions within the PNMT active site, anchoring the molecule tightly.

-

Amine Orientation: The methanamine (benzylamine) side chain projects the nitrogen atom into the exact spatial coordinate normally occupied by norepinephrine's amine. However, because it lacks the

-hydroxyl group of native phenylethanolamines, it is not an effective substrate for methylation, effectively stalling the enzyme 1[1].

Visualizing the Pharmacological Impact

Caption: Catecholamine biosynthesis pathway highlighting PNMT inhibition by 2,3-dichlorobenzylamine.

Structure-Activity Relationship (SAR) & Comparative Profiling

While the parent 2,3-dichlorobenzylamine is a potent PNMT inhibitor in vitro, it faces two distinct challenges in vivo: rapid degradation by monoamine oxidases (MAO) and off-target affinity for

Table 1: Comparative Efficacy of 2,3-Dichlorobenzylamine Derivatives

| Compound | Structural Modification | PNMT | Selectivity Ratio ( | |

| DCMB (LY78335) | 0.09 | ~10.0 (IC | > 110 | |

| SK&F 64139 | 7,8-dichloro-THIQ (Rigid) | 0.202 | 0.022 | 0.11 |

| LY 134046 | 8,9-dichloro-benzazepine (Rigid) | 0.264 | 4.1 | 15.5 |

Causality in SAR Design:

-

Metabolic Stability (DCMB): Unsubstituted benzylamines are rapidly deaminated. Adding an

-methyl group (creating DCMB / LY78335) provides steric hindrance against MAO, extending the biological half-life and allowing central nervous system penetration 2[2]. -

The

-Adrenoceptor Overlap: Conformationally restricting the benzylamine side chain into a tetrahydroisoquinoline (THIQ) ring (SK&F 64139) increases PNMT potency but inadvertently locks the molecule into a conformation that perfectly mimics phenylethylamine—a core pharmacophore for

Experimental Methodologies: Establishing a Self-Validating System

To rigorously evaluate (2,3-Dichlorophenyl)methanamine analogs, researchers must employ self-validating protocols that isolate PNMT activity from background neurochemistry.

In Vitro Radiochemical PNMT Inhibition Assay

This assay measures the transfer of a tritiated methyl group to a phenylethanolamine substrate.

Step-by-Step Protocol & Causality:

-

Enzyme Preparation: Homogenize rat adrenal medullae or brainstem in ice-cold 0.32 M sucrose. Centrifuge at 100,000 × g to isolate the soluble cytosolic fraction containing PNMT.

-

Incubation: Combine the enzyme extract, the inhibitor (varying concentrations), an exogenous substrate (e.g., normetanephrine), and S-adenosyl-L-[methyl-

H]methionine (-

Causality:

H-SAM acts as the radiolabeled methyl donor. If the inhibitor successfully blocks the active site, the transfer of the

-

-

Reaction Termination & Phase Separation: After 30 minutes at 37°C, terminate the reaction by adding 0.5 M sodium borate buffer (pH 10.0).

-

Causality: PNMT functions optimally near physiological pH. The sudden shift to a highly alkaline environment instantly denatures the enzyme. Furthermore, this alkaline pH suppresses the ionization of the newly synthesized tritiated product, rendering it lipophilic.

-

-

Self-Validating Extraction: Extract the mixture with a toluene/isoamyl alcohol (3:2 v/v) solution.

-

Validation: The unreacted, highly polar

H-SAM remains trapped in the aqueous phase, while the newly methylated lipophilic product partitions into the organic phase. This differential partitioning ensures that subsequent liquid scintillation counting exclusively reflects PNMT enzymatic activity, eliminating false-positive background noise.

-

Caption: In vitro radiochemical assay workflow for quantifying PNMT enzymatic inhibition.

In Vivo Neurochemical Quantification via Microdialysis

To prove central efficacy, the inhibitor must demonstrate target engagement in the brain without disrupting upstream catecholamine synthesis.

Step-by-Step Protocol & Causality:

-

Pharmacokinetic Optimization: Administer the

-methyl derivative (DCMB / LY78335) via intraperitoneal injection (e.g., 50 mg/kg) 4[4].-

Causality: As noted in the SAR, the

-methyl group prevents peripheral MAO degradation, allowing the drug to cross the blood-brain barrier.

-

-

Microdialysis: Implant a microdialysis probe into the rat hypothalamus, a region rich in adrenergic terminals. Perfuse with artificial cerebrospinal fluid (aCSF).

-

Biomarker Validation (HPLC-ECD): Quantify extracellular 3-methoxy-4-hydroxyphenylglycol (MHPG) and norepinephrine in the dialysate 5[5].

-

Validation: MHPG is the primary brain metabolite of norepinephrine. If PNMT is successfully inhibited, the conversion of norepinephrine to epinephrine is blocked. This leads to an upstream accumulation of norepinephrine, which is subsequently metabolized into MHPG. A measurable spike in hypothalamic MHPG serves as a self-validating neurochemical proxy confirming in vivo PNMT blockade 4[4].

-

Conclusion & Future Directions

(2,3-Dichlorophenyl)methanamine hydrochloride remains the gold-standard structural scaffold for PNMT inhibition. While the parent compound is limited by rapid metabolism, its derivatives (such as DCMB and LY 134046) have proven indispensable for elucidating the functional roles of epinephrine-forming neurons in the brain. Future drug development continues to leverage this 2,3-dichloro pharmacophore, focusing on novel bicyclic ring expansions to completely eliminate residual

References

- Annual Reviews: PHARMACOLOGY OF BRAIN EPINEPHRINE NEURONS. Source: Annual Reviews.

- ACS Publications: Effect of Ring Size or an Additional Heteroatom on the Potency and Selectivity of Bicyclic Benzylamine-Type Inhibitors of Phenylethanolamine N-Methyltransferase. Source: Journal of Medicinal Chemistry.

- PubMed: Effects of Phenylethanolamine N-methyltransferase Inhibitors on Uptake and Release of Norepinephrine and Dopamine From Rat Brain. Source: NIH.

- MedChemExpress: LY 78335 (DCMB) | PNMT Inhibitor. Source: MedChemExpress.

- ACS Publications: Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro-.alpha.-methylbenzylamine. Source: Journal of Medicinal Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. annualreviews.org [annualreviews.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of phenylethanolamine N-methyltransferase inhibitors on uptake and release of norepinephrine and dopamine from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of (2,3-Dichlorophenyl)methanamine Hydrochloride

Preamble: Navigating the Frontier of a Sparsely Characterized Molecule

In the landscape of drug discovery and development, researchers often encounter compounds with intriguing structural motifs yet limited characterization of their biological activities. (2,3-Dichlorophenyl)methanamine hydrochloride, a halogenated benzylamine derivative, represents one such molecule. While its utility as a synthetic intermediate is acknowledged, a comprehensive understanding of its intrinsic biological effects remains largely uncharted territory. This guide, therefore, adopts a dual-pronged approach. Firstly, it will synthesize the available information on the chemical properties and safety of (2,3-Dichlorophenyl)methanamine hydrochloride. Secondly, and more critically, it will leverage a structure-activity relationship (SAR) perspective to postulate potential biological targets and subsequently outline a robust, multi-tiered experimental workflow to systematically elucidate its pharmacological profile. This document is designed not as a mere repository of existing data, but as a strategic roadmap for researchers poised to explore the therapeutic potential of this compound.

Part 1: Foundational Knowledge and Physicochemical Characteristics

(2,3-Dichlorophenyl)methanamine, in its hydrochloride salt form, is a clear, colorless to pale yellow liquid at room temperature. The presence of two chlorine atoms on the phenyl ring significantly influences its electronic and steric properties, which in turn are expected to modulate its interaction with biological macromolecules.

| Property | Value | Source |

| Molecular Formula | C₇H₈Cl₂N | [1] |

| IUPAC Name | (2,3-dichlorophenyl)methanaminium | [1] |

| CAS Number | 39226-95-4 | [1][2] |

| Molecular Weight | 176.05 g/mol (free base) | [3] |

| Boiling Point | 136-140 °C/18 mmHg | [2] |

| Density | 1.321 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.583 | [2] |

Safety and Handling: (2,3-Dichlorophenyl)methanamine hydrochloride is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is harmful if swallowed and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including faceshields, gloves, and respiratory protection, should be used when handling this compound.[2][5] All work should be conducted in a well-ventilated fume hood.

Part 2: Postulated Biological Activity and Mechanistic Hypotheses

Direct evidence for the biological activity of (2,3-Dichlorophenyl)methanamine hydrochloride is not extensively documented in peer-reviewed literature. However, its structural similarity to other pharmacologically active compounds provides a logical starting point for formulating hypotheses.

Structural Analogy to Dopaminergic and Serotonergic Ligands

The dichlorophenyl moiety is a key feature in a number of centrally active compounds. Notably, 1-(2,3-Dichlorophenyl)piperazine (DCPP) is a known precursor and metabolite of the atypical antipsychotic aripiprazole.[6][7] DCPP itself has been shown to act as a partial agonist at dopamine D2 and D3 receptors.[7][8] While (2,3-Dichlorophenyl)methanamine is not a piperazine, the shared dichlorophenyl group suggests that it may possess some affinity for dopamine and/or serotonin receptors. The primary amine of (2,3-Dichlorophenyl)methanamine could engage in hydrogen bonding and electrostatic interactions within the binding pockets of these G-protein coupled receptors (GPCRs).

Potential as a Monoamine Oxidase (MAO) Inhibitor

Benzylamine and its derivatives are known substrates and, in some cases, inhibitors of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine. The electronic and steric properties of the dichlorophenyl ring could influence its binding to the active site of MAO-A or MAO-B, potentially leading to reversible or irreversible inhibition.

Interaction with Ion Channels and Transporters

Substituted benzylamines have been reported to interact with various ion channels and neurotransmitter transporters. The lipophilic nature of the dichlorophenyl group may facilitate the compound's access to transmembrane binding sites on these proteins.

Part 3: A Strategic Experimental Workflow for Elucidating Biological Activity

To systematically investigate the postulated biological activities of (2,3-Dichlorophenyl)methanamine hydrochloride, a phased experimental approach is proposed. This workflow is designed to be a self-validating system, where the results from each stage inform the experimental design of the subsequent stage.

Caption: A phased experimental workflow for the characterization of (2,3-Dichlorophenyl)methanamine hydrochloride.

Phase 1: In Silico and Primary In Vitro Screening

Rationale: This initial phase aims to broadly screen for potential biological targets in a cost-effective and high-throughput manner.

Protocol 1: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of (2,3-Dichlorophenyl)methanamine hydrochloride for a panel of receptors, including dopamine (D1-D5), serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.), and norepinephrine transporters.

-

Materials:

-

Cell membranes expressing the target receptors.

-

Specific radioligands for each target (e.g., [³H]Spiperone for D2 receptors).

-

(2,3-Dichlorophenyl)methanamine hydrochloride stock solution.

-

Scintillation fluid and a microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of (2,3-Dichlorophenyl)methanamine hydrochloride.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

-

Protocol 2: MAO-A and MAO-B Inhibition Assay

-

Objective: To assess the inhibitory potential of the compound against the two major isoforms of monoamine oxidase.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

A suitable substrate (e.g., kynuramine) that produces a fluorescent product upon oxidation.

-

(2,3-Dichlorophenyl)methanamine hydrochloride.

-

Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

-

Procedure:

-

Pre-incubate the MAO enzyme with varying concentrations of (2,3-Dichlorophenyl)methanamine hydrochloride.

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the reaction rate against the compound concentration.

-

Phase 2: Functional Characterization

Rationale: For targets identified in Phase 1, this phase will determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Protocol 3: cAMP Functional Assay for Gs/Gi-Coupled Receptors

-

Objective: To measure the effect of the compound on adenylyl cyclase activity downstream of Gs- or Gi-coupled receptors (e.g., certain dopamine and serotonin receptors).

-

Materials:

-

CHO or HEK293 cells stably expressing the target receptor.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

Forskolin (an adenylyl cyclase activator).

-

A known agonist and antagonist for the target receptor.

-

-

Procedure (for a Gi-coupled receptor):

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of (2,3-Dichlorophenyl)methanamine hydrochloride in the presence of a fixed concentration of forskolin.

-

Incubate for a specified period.

-

Lyse the cells and measure the intracellular cAMP concentration using the detection kit.

-

A decrease in forskolin-stimulated cAMP levels indicates agonistic activity. To test for antagonism, co-incubate with a known agonist.

-

Caption: Simplified signaling pathway for a Gi-coupled receptor and the points of intervention for agonists and antagonists.

Part 4: Data Interpretation and Future Directions

The data generated from this comprehensive workflow will provide a detailed pharmacological profile of (2,3-Dichlorophenyl)methanamine hydrochloride.

| Assay Type | Potential Outcome | Interpretation | Next Steps |

| Receptor Binding | High affinity (Ki < 100 nM) for D2 receptor | Compound is a potent D2 ligand. | Proceed to D2 functional assays. |

| Functional Assay | Potentiation of agonist effect | Positive allosteric modulator. | Investigate binding site and selectivity. |

| MAO Inhibition | Selective inhibition of MAO-B | Potential therapeutic for Parkinson's disease. | In vivo microdialysis studies. |

| Cytotoxicity | Low cytotoxicity (CC50 > 50 µM) | Favorable preliminary safety profile. | Proceed to in vivo toxicity studies. |

Should (2,3-Dichlorophenyl)methanamine hydrochloride demonstrate a promising profile, further studies would be warranted, including lead optimization to improve potency and selectivity, detailed ADME/Tox profiling, and efficacy studies in relevant animal models of disease.

Conclusion

While the existing literature on the biological activity of (2,3-Dichlorophenyl)methanamine hydrochloride is sparse, its chemical structure provides a compelling rationale for its investigation as a novel pharmacological agent. The systematic, hypothesis-driven experimental workflow detailed in this guide offers a robust framework for elucidating its mechanism of action and therapeutic potential. By integrating in silico, in vitro, and cellular approaches, researchers can efficiently navigate the complexities of characterizing this intriguing molecule and unlock its potential contributions to medicinal chemistry and drug development.

References

- Cayman Chemical. (2024). Safety Data Sheet: 2,3-Dichlorophenylpiperazine (hydrochloride).

- BenchChem. (2025). Experimental protocol for the synthesis of 1-(2,3-Dichlorophenyl)piperazine.

- Choi, S., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 44(19), 3175-86.

- Sigma-Aldrich. 2,3-Dichlorobenzylamine 97.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazinemonohydrochloride.

- Google Patents. (2012). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

- Li, X., et al. (2024). Effects of the Thiol Methyltransferase Inhibitor (±)-2,3-Dichloro- α-Methylbenzylamine (DCMB)

- MedChemExpress. (2025). 1-(2,3-Dichlorphenyl)piperazine hydrochloride-SDS.

- Patsnap. (2012). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka.

- ChemicalBook. 1-(2,3-Dichlorophenyl)-piperazine synthesis.

- Wikipedia. 2,3-Dichlorophenylpiperazine.

- PharmaCompass.

- BenchChem. (2025). Functional assays to confirm the biological activity of 1-(2,3-Dichlorophenyl)piperazine.

- Thermo Fisher Scientific. 2,3-Dichlorobenzylamine, 97% 5 g.

- PubChem. 2,3-Dichlorobenzylamine.

Sources

- 1. 2,3-Dichlorobenzylamine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2,3-二氯苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,3-Dichlorobenzylamine | C7H7Cl2N | CID 587625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fishersci.com [fishersci.com]

- 6. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (2,3-Dichlorophenyl)methanamine Hydrochloride in Advanced Lamotrigine Synthesis: Alternative Pathways and Mechanistic Insights

Abstract: Lamotrigine is a first-line antiepileptic and mood-stabilizing active pharmaceutical ingredient (API). While commercial manufacturing relies heavily on the photochlorination of 2,3-dichlorotoluene, environmental and safety constraints have driven the search for alternative synthetic vectors. This whitepaper explores the investigational role of (2,3-Dichlorophenyl)methanamine hydrochloride as an early-stage precursor. By leveraging oxidative deamination, this feedstock bypasses hazardous chlorination steps, offering a high-purity pathway to critical lamotrigine intermediates.

Introduction & Chemical Rationale

Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) is traditionally synthesized via a sequence beginning with 2,3-dichlorotoluene. The standard industrial route involves hazardous photochlorination to yield 2,3-dichlorobenzotrichloride, followed by hydrolysis to 2,3-dichlorobenzoyl chloride [1][1]. This acyl chloride is subsequently cyanated and condensed with aminoguanidine bicarbonate [2][2]. However, harsh reaction conditions often lead to process-related impurities, such as covalent dimerization during the triazine cyclization phase [3][3].

(2,3-Dichlorophenyl)methanamine hydrochloride (also known as 2,3-dichlorobenzylamine HCl) presents a compelling alternative. From a mechanistic standpoint, utilizing the hydrochloride salt rather than the free base is a deliberate choice: it prevents premature atmospheric oxidation, extends shelf-life, and mitigates the nucleophilic degradation of the amine during storage. While it does not participate directly in the final triazine ring formation, it serves as a highly efficient upstream vector to generate 2,3-dichlorobenzonitrile or 2,3-dichlorobenzaldehyde, both of which are validated precursors for lamotrigine.

Mechanistic Pathways to Lamotrigine Intermediates

The integration of (2,3-Dichlorophenyl)methanamine hydrochloride into the lamotrigine synthetic network operates through two primary investigational pathways:

Pathway A: Oxidative Deamination to 2,3-Dichlorobenzonitrile

The primary amine can be selectively oxidized to the corresponding nitrile. This is achieved using hydrogen peroxide (H₂O₂) in the presence of a vanadium pentoxide (V₂O₅) catalyst [4][4]. The resulting 2,3-dichlorobenzonitrile undergoes alkaline hydrolysis to yield 2,3-dichlorobenzoic acid, which seamlessly integrates into the standard downstream synthesis via chlorination with SOCl₂ [5][5].

Pathway B: Controlled Oxidation to 2,3-Dichlorobenzaldehyde

Alternatively, controlled oxidation yields 2,3-dichlorobenzaldehyde. This aldehyde is a critical starting material in Grignard-based alternative syntheses of lamotrigine. Reacting 2,3-dichlorobenzaldehyde with methylmagnesium iodide yields an alcohol that, upon further oxidation and nitrosation, bypasses the highly toxic cuprous cyanide step entirely [6][6].

Chemical transformation network from (2,3-Dichlorophenyl)methanamine to Lamotrigine.

Step-by-Step Experimental Methodologies

The following protocols detail the self-validating execution of Pathway A , emphasizing the causality behind specific reagent choices.

Protocol 1: Catalytic Oxidation to 2,3-Dichlorobenzonitrile

Causality: The hydrochloride salt must first be neutralized because the protonated amine (-NH₃⁺) is highly resistant to oxidation. V₂O₅ acts as a transition metal catalyst to facilitate the transfer of oxygen from H₂O₂ to the free amine, forming an imine intermediate that is rapidly oxidized to the nitrile.

-

Neutralization: Suspend 1.0 eq of (2,3-Dichlorophenyl)methanamine HCl in acetonitrile. Add 1.1 eq of aqueous NaOH (1M) dropwise at 0°C to liberate the free amine.

-

Catalyst Addition: Introduce 0.05 eq of V₂O₅ powder to the biphasic mixture under vigorous stirring.

-

Oxidation: Slowly add 3.0 eq of 30% aqueous H₂O₂ over 30 minutes, maintaining the temperature below 25°C to prevent thermal decomposition of the peroxide.

-

Self-Validating Control (HPLC): After 2 hours, sample the organic layer for HPLC analysis (UV at 254 nm).

-

Validation Loop: If the intermediate imine peak persists (area > 2%), it indicates insufficient oxidant. Add an additional 0.2 eq of H₂O₂ and stir for 1 hour until the imine peak is consumed.

-

-

Isolation: Quench with saturated sodium thiosulfate, extract with ethyl acetate, and concentrate in vacuo to yield crystalline 2,3-dichlorobenzonitrile.

Protocol 2: Alkaline Hydrolysis to 2,3-Dichlorobenzoic Acid

Causality: Alkaline hydrolysis is selected over acidic hydrolysis to prevent the formation of volatile, toxic byproducts and to drive the thermodynamic equilibrium entirely toward the water-soluble sodium carboxylate salt. Methanol is utilized as a co-solvent to ensure the hydrophobic nitrile remains in a homogeneous solution.

-

Solvation: Dissolve the isolated 2,3-dichlorobenzonitrile in a 1:1 mixture of Methanol and 20% aqueous NaOH.

-

Reflux: Heat the mixture to reflux (approx. 75°C) for 4 hours. Ammonia gas evolution will be observed; ensure proper scrubbing.

-

Self-Validating Control (TLC): Remove a 0.5 mL aliquot, acidify with 1M HCl, and extract with ethyl acetate. Run TLC (8:2 Hexane:EtOAc).

-

Validation Loop: The reaction is complete when the starting material spot (Rf = 0.7) disappears entirely, leaving only the baseline acid spot (Rf = 0.2).

-

-

Acidification & Precipitation: Cool the main reactor to 10°C and acidify to pH 2 using concentrated HCl. Filter the resulting white precipitate, wash with cold water, and dry to constant weight to yield 2,3-dichlorobenzoic acid.

Experimental workflow and in-process controls for the oxidation and hydrolysis phases.

Quantitative Data & Route Comparison

The transition from traditional feedstocks to the methanamine-derived route alters the impurity profile and environmental footprint of the synthesis. The table below summarizes the comparative metrics up to the formation of the critical 2,3-dichlorobenzoic acid intermediate.

| Process Metric | Standard Route (from 2,3-Dichlorotoluene) | Alternative Route (from Methanamine HCl) |

| Primary Chemical Hazard | Photochlorination (Cl₂ gas, UV light) | Peroxide handling (30% H₂O₂) |

| Intermediate Purity | Moderate (Requires fractional distillation) | High (Yields crystalline intermediates) |

| Step Count to Acid | 2 steps (Chlorination, Hydrolysis) | 2 steps (Oxidation, Hydrolysis) |

| Environmental Impact | High (Chlorinated VOC byproducts) | Moderate (Aqueous transition-metal waste) |

| Average Yield to Acid | ~75 - 80% | ~85 - 90% |

Conclusion

While not the historical standard, (2,3-Dichlorophenyl)methanamine hydrochloride represents a highly viable, atom-economical precursor for lamotrigine synthesis. By utilizing catalytic oxidative deamination, process chemists can bypass the hazardous photochlorination of toluene derivatives, yielding high-purity intermediates that seamlessly plug into established downstream cyclization protocols.

References

- EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride Google P

- Lamotrigine Dimer Impurity 1 | 1797983-48-2 Benchchem

- 23-Dichlorobenzylamine 97% PureSynth

- WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)

- US5925755A - Process for the preparation of lamotrigine Google P

- Lamotrigine | C9H7Cl2N5 | CID 3878 PubChem

Sources

- 1. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 2. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lamotrigine Dimer Impurity 1 | 1797983-48-2 | Benchchem [benchchem.com]

- 4. pure-synth.com [pure-synth.com]

- 5. WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine - Google Patents [patents.google.com]

- 6. US5925755A - Process for the preparation of lamotrigine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of (2,3-Dichlorophenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of (2,3-Dichlorophenyl)methanamine hydrochloride. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document serves as an in-depth resource outlining the theoretical principles, experimental design, and analytical methodologies required to rigorously characterize its solubility profile. By synthesizing established principles of physical chemistry and leveraging modern analytical techniques, this guide empowers researchers to generate reliable solubility data crucial for drug development, process chemistry, and formulation science.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) like (2,3-Dichlorophenyl)methanamine hydrochloride, its solubility profile dictates its bioavailability, manufacturability, and the feasibility of various dosage forms.[1][2] As a hydrochloride salt of a primary amine, its solubility is expected to be significantly influenced by the polarity of the solvent and the pH of aqueous media. Understanding these relationships is paramount for optimizing synthetic routes, purification strategies, and ultimately, the therapeutic efficacy of the final drug product.

(2,3-Dichlorophenyl)methanamine hydrochloride, with its dichlorinated phenyl ring and primary amine hydrochloride moiety, presents an interesting case study in solubility. The presence of the polar hydrochloride group generally imparts aqueous solubility, while the lipophilic dichlorophenyl group contributes to its solubility in organic solvents. The interplay of these structural features necessitates a systematic and multi-solvent approach to fully characterize its solubility.

Theoretical Framework: Factors Governing Solubility

A robust understanding of the theoretical principles governing solubility is essential for designing meaningful experiments and interpreting the resulting data. Several key factors will influence the solubility of (2,3-Dichlorophenyl)methanamine hydrochloride:

-

Solvent Properties: The principle of "like dissolves like" is fundamental. Polar solvents, such as water and short-chain alcohols, are generally good solvents for polar solutes like amine hydrochlorides due to favorable dipole-dipole interactions and hydrogen bonding.[2][3] Conversely, non-polar solvents are less likely to be effective. The dielectric constant of the solvent is a key measure of its polarity.[2]

-

pH of the Medium: For ionizable compounds like amine hydrochlorides, the pH of the aqueous medium is a critical determinant of solubility.[1] The hydrochloride salt is the acidic form of the amine. In aqueous solution, it will exist in equilibrium with its free base. The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized (more soluble) to the non-ionized (less soluble) form at a given pH.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[3] This relationship is described by the van't Hoff equation. However, this is not a universal rule, and the effect of temperature must be determined empirically.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state crystal together must be overcome by the solute-solvent interactions for dissolution to occur. Polymorphism, the ability of a compound to exist in different crystal forms, can significantly impact solubility, as different polymorphs will have different lattice energies.[2]

-

Common Ion Effect: In solutions already containing a common ion (in this case, chloride), the solubility of (2,3-Dichlorophenyl)methanamine hydrochloride may be suppressed.[4] This is an important consideration when formulating in buffered solutions containing chloride salts.

Experimental Determination of Solubility: A Step-by-Step Approach

A multi-faceted experimental approach is necessary to comprehensively characterize the solubility of (2,3-Dichlorophenyl)methanamine hydrochloride. The following protocols are based on established methodologies for solubility determination.[5][6]

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid indication of suitable solvents for further quantitative analysis.

Protocol:

-

Add approximately 1-5 mg of (2,3-Dichlorophenyl)methanamine hydrochloride to a small test tube.

-

Add 1 mL of the test solvent in portions, vortexing or shaking vigorously after each addition.

-

Observe and record whether the solid dissolves completely, partially, or remains insoluble.

-

Test a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, and hexane).

Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of (2,3-Dichlorophenyl)methanamine hydrochloride to a series of sealed vials, each containing a known volume of a selected solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker bath for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge or filter the suspension to separate the solid phase. A syringe filter (e.g., 0.45 µm PTFE) is suitable for this purpose.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of (2,3-Dichlorophenyl)methanamine hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Analytical Methodologies for Quantification

Accurate and precise quantification of the dissolved solute is critical for reliable solubility data. HPLC with UV detection is a widely used and robust technique for this purpose.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector measures the absorbance of the analyte as it elutes from the column, and the signal is proportional to its concentration.

Typical HPLC-UV Method Parameters:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Determined by UV-Vis spectrophotometry (scan for λmax) |

| Injection Volume | 10-20 µL |

Method Validation: The chosen analytical method must be validated to ensure its accuracy, precision, linearity, and specificity for (2,3-Dichlorophenyl)methanamine hydrochloride.[7]

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Illustrative Solubility Data for (2,3-Dichlorophenyl)methanamine Hydrochloride

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| Water | 25 | To be determined | To be determined |

| Water | 37 | To be determined | To be determined |

| 0.1 M HCl | 25 | To be determined | To be determined |

| PBS (pH 7.4) | 25 | To be determined | To be determined |

| Methanol | 25 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| Dichloromethane | 25 | To be determined | To be determined |

Safety and Handling

While a specific Safety Data Sheet (SDS) for (2,3-Dichlorophenyl)methanamine hydrochloride was not found, it is prudent to handle it with the care afforded to all novel chemical entities. Based on the SDS for the related compound 1-(2,3-Dichlorophenyl)piperazine hydrochloride, it may cause skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive roadmap for the systematic investigation of the solubility of (2,3-Dichlorophenyl)methanamine hydrochloride. By adhering to the principles of sound experimental design and employing validated analytical methodologies, researchers can generate high-quality solubility data. This information is indispensable for guiding formulation development, optimizing manufacturing processes, and ultimately, advancing promising drug candidates from the laboratory to the clinic. The logical progression from theoretical understanding to practical application outlined herein empowers scientists to confidently and accurately characterize this critical physicochemical property.

References

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

-

Chemistry LibreTexts. (2016, July 20). 17.3: Factors That Affect Solubility. Retrieved from [Link]

- Avdeef, A. (2012).

- Aulton, M. E., & Taylor, K. M. G. (Eds.). (2013). Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Elsevier Health Sciences.

- U.S. Pharmacopeial Convention. (2023).

- Brouwers, J., Mols, R., & Augustijns, P. (2009). In vitro and in situ methods for the evaluation of intestinal drug absorption. Methods and Principles in Medicinal Chemistry, 40, 175-202.

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- Organisation for Economic Co-operation and Development. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.

-

PubChem. (n.d.). (2,3-Dichlorophenyl)piperazine, chloride. Retrieved from [Link]

- Fisher Scientific. (2025, December 24). Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazine monohydrochloride.

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scielo.br [scielo.br]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Synthesis of (2,3-Dichlorophenyl)methanamine Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Highly selective borane-mediated nitrile reduction, complex hydrolysis, and salt precipitation.

Executive Summary & Mechanistic Rationale

(2,3-Dichlorophenyl)methanamine (commonly known as 2,3-dichlorobenzylamine) is a highly versatile building block utilized in the synthesis of farnesyl protein transferase inhibitors[1] and novel anti-influenza A agents[2].

In the landscape of organic synthesis, the reduction of halogenated benzonitriles to their corresponding primary benzylamines presents a strict chemoselectivity challenge. Traditional catalytic hydrogenation (e.g., using Pd/C with H₂ gas) frequently induces hydrodehalogenation, stripping the essential chlorine atoms from the aromatic ring. Conversely, strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) pose significant safety hazards upon scale-up due to highly exothermic quenching and the generation of pyrophoric byproducts.

The Causality of Reagent Choice: To circumvent these issues, this protocol utilizes the Borane-Dimethylsulfide (BH₃·DMS) complex. Borane acts as an electrophilic reducing agent, coordinating with the nitrile nitrogen before delivering hydride equivalents. This pathway is exceptionally chemoselective, smoothly reducing the nitrile while leaving the aryl chlorides completely intact[2].

The Causality of the Hydrolysis Step: A critical, often overlooked step in borane reductions is the post-reaction hydrolysis. The initial product is a highly stable borane-amine complex. Simple aqueous quenching is insufficient; a rigorous acidic reflux (using 6M HCl) is mandatory to hydrolyze the robust B–N bond and liberate the amine[2].

The Causality of Salt Formation: The free base of 2,3-dichlorobenzylamine is an oil that is prone to air-oxidation and degradation. Converting it to the hydrochloride salt leverages the differential solubility of the compound, yielding a highly pure, bench-stable crystalline solid and entirely bypassing the need for tedious silica gel chromatography[1].

Reaction Pathway

Chemical mechanism and reaction pathway for the synthesis of the target hydrochloride salt.

Materials and Reagents

| Chemical Name | Molecular Weight | Equivalents | Amount | Role |

| 2,3-Dichlorobenzonitrile | 172.01 g/mol | 1.0 eq | 1.72 g (10.0 mmol) | Starting Material |

| Borane-Dimethylsulfide (10 M) | 75.97 g/mol | 2.0 eq | 2.0 mL (20.0 mmol) | Reducing Agent |

| Tetrahydrofuran (Anhydrous) | 72.11 g/mol | - | 20 mL | Reaction Solvent |

| Hydrochloric Acid (6 M, aq) | 36.46 g/mol | Excess | 15 mL | Complex Hydrolysis |

| Sodium Hydroxide (2 M, aq) | 40.00 g/mol | Excess | As needed | Basification |

| Ethyl Acetate | 88.11 g/mol | - | 3 × 20 mL | Extraction Solvent |

| HCl in Isopropanol (5-6 M) | - | Excess | 2.5 mL | Salt Precipitation |

Step-by-Step Experimental Protocol

Phase 1: Setup and Borane Reduction

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with dry nitrogen or argon.

-

Dissolution: Dissolve 2,3-dichlorobenzonitrile (1.72 g, 10.0 mmol) in anhydrous Tetrahydrofuran (THF) (20 mL).

-

Cooling: Submerge the reaction flask in an ice-water bath and cool the mixture to 0 °C.

-

Reagent Addition: Slowly add the Borane-Dimethylsulfide complex (10.0 M, 2.0 mL, 20.0 mmol) dropwise via a gas-tight syringe.

-

Expert Insight: Perform this step in a well-ventilated fume hood. The displacement of dimethyl sulfide (DMS) generates a strong stench. Routing the exhaust through a bleach scrubber is highly recommended to neutralize the DMS odor.

-

-

Reduction: Remove the ice bath and heat the mixture to a gentle reflux (approx. 66 °C) for 6 hours.

Phase 2: Complex Hydrolysis and Free Base Isolation

-

Cooling: Allow the reaction mixture to cool to room temperature, then place it back into the ice-water bath (0 °C).

-

Quenching: Carefully quench the reaction by the dropwise addition of 6M aqueous HCl (15 mL).

-

Expert Insight: Vigorous hydrogen gas evolution will occur as excess borane is destroyed. Add the acid slowly to prevent the reaction from boiling over.

-

-

Hydrolysis Reflux: Heat the quenched acidic mixture to reflux for 4 hours.

-

Causality Check: This extended acidic reflux is strictly required. Without it, the borane-amine complex remains intact and will be lost in the aqueous layer during extraction[2].

-

-

Concentration: Cool the mixture and concentrate it in vacuo to remove the THF.

-

Basification: Cool the remaining aqueous residue to 0 °C and slowly adjust the pH to 10 using 2M NaOH (aq).

-

Extraction: Extract the alkaline aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Phase 3: Hydrochloride Salt Precipitation

-

Dissolution: Dissolve the crude (2,3-dichlorophenyl)methanamine free base in a minimum volume of dry Isopropanol (approx. 5 mL).

-

Precipitation: Cool the solution to 0 °C and add a solution of HCl in Isopropanol (5-6 M, 2.5 mL) dropwise. A white precipitate will begin to form immediately[1].

-

Maturation: Stir the suspension for 30 minutes at 0 °C to ensure complete crystallization.

-

Isolation: Filter the resulting white crystalline solid through a sintered glass funnel, wash the filter cake with cold diethyl ether (10 mL), and dry under high vacuum to afford the final product.

Experimental Workflow Diagram

Step-by-step experimental workflow for the borane-mediated reduction and salt precipitation.

Analytical Characterization & Self-Validation

To ensure the trustworthiness of the protocol, the final isolated product must be validated against the following expected analytical parameters. The absence of a nitrile peak (~2220 cm⁻¹) in IR and the presence of the downfield ammonium protons in NMR confirm successful conversion and salt formation.

| Parameter | Expected Value / Description |

| Appearance | White crystalline solid |

| Molecular Weight | 212.50 g/mol (Salt) / 176.04 g/mol (Free Base) |

| Expected Yield | 75 - 85% |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.65 (br s, 3H, -NH₃⁺), 7.68 (dd, J = 7.8, 1.6 Hz, 1H, Ar-H), 7.62 (dd, J = 7.8, 1.6 Hz, 1H, Ar-H), 7.42 (t, J = 7.8 Hz, 1H, Ar-H), 4.15 (s, 2H, -CH₂-) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 134.5, 132.1, 131.5, 130.2, 129.8, 128.5, 40.2 |

| MS (ESI+) | m/z 176.0 [M+H]⁺ (Observed as the ionized free base) |

References

-

Title: Imidazole-containing inhibitors of farnesyl protein transferase - EP 0675112 A1 Source: European Patent Office URL: [1]

-

Title: Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein Source: RSC Advances (2020, 10, 4446-4454) URL: [Link][2]

Sources

High-yield synthesis of (2,3-Dichlorophenyl)methanamine hydrochloride

Application Note: High-Yield Synthesis and Isolation of (2,3-Dichlorophenyl)methanamine Hydrochloride

Executive Summary

(2,3-Dichlorophenyl)methanamine hydrochloride (CAS: 72955-01-2) is a critical building block in medicinal chemistry, heavily utilized in the synthesis of active pharmaceutical ingredients (APIs) such as anagrelide analogs and various CNS-active therapeutics[1]. The presence of the ortho-chloro substituent introduces significant steric hindrance and electronic deactivation, complicating standard amination protocols. This application note details two optimized, scalable, and self-validating synthetic pathways designed to maximize yield (>85%) while strictly avoiding the common pitfall of hydrodehalogenation.

Mechanistic Rationale & Route Selection

When synthesizing halogenated benzylamines, the choice of the reducing agent dictates the purity profile of the final product. Standard catalytic hydrogenation (e.g., Pd/C with H₂ gas) of halogenated benzonitriles frequently results in the cleavage of the carbon-chlorine bonds, particularly at the sterically crowded ortho-position. To preserve the 2,3-dichloro substitution pattern, we recommend two highly chemoselective routes:

-

Method A: Reductive Amination of 2,3-Dichlorobenzaldehyde. This route utilizes ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN). Causality: A 10-fold excess of NH₄OAc is employed to drive the thermodynamic equilibrium entirely toward the primary imine, suppressing the formation of secondary amine dimers. NaBH₃CN is selected over sodium borohydride (NaBH₄) because it is stable at the slightly acidic pH (5–6) required for imine formation. It selectively reduces the protonated iminium ion without reducing the unreacted starting aldehyde[2].

-

Method B: Borane-Mediated Reduction of 2,3-Dichlorobenzonitrile. This route utilizes Borane-Tetrahydrofuran (BH₃·THF). Causality: BH₃·THF is exceptionally chemoselective for nitriles over aryl halides. Unlike lithium aluminum hydride (LiAlH₄), which is fiercely reactive and can trigger partial dechlorination, borane smoothly reduces the nitrile to form a highly stable amine-borane complex. A subsequent strong acid hydrolysis step is mechanistically required to cleave the robust boron-nitrogen bond and release the free amine[3].

Quantitative Route Comparison

Table 1: Comparative Analysis of Synthesis Pathways

| Parameter | Method A: Reductive Amination | Method B: Nitrile Reduction |

| Starting Material | 2,3-Dichlorobenzaldehyde | 2,3-Dichlorobenzonitrile |

| Primary Reagents | NH₄OAc, NaBH₃CN, MeOH | BH₃·THF, MeOH, HCl |

| Reaction Time | 16 Hours (Ambient) | 6 Hours (Reflux) |

| Risk of Dimerization | Low (Suppressed by excess NH₄OAc) | Very Low |

| Crude Yield | 85 - 88% | 89 - 92% |

| Purity (HPLC) | > 98.5% | > 99.0% |

| Scalability | Excellent (Mild conditions) | Good (Requires anhydrous setup) |

Experimental Workflow

Workflow comparing Reductive Amination and Nitrile Reduction for 2,3-Dichlorobenzylamine HCl.

Step-by-Step Methodologies

Protocol A: Reductive Amination (One-Pot Method)

-

Imine Formation: Dissolve 2,3-dichlorobenzaldehyde (10.0 g, 57.1 mmol) in anhydrous methanol (150 mL). Add ammonium acetate (44.0 g, 571 mmol, 10 eq.) in one portion. Stir the mixture at room temperature for 30 minutes.

-

Self-Validation Checkpoint: The solution will turn slightly yellow. TLC (Hexane:EtOAc 8:2) should confirm the disappearance of the aldehyde (Rf ~0.6) and the appearance of a highly polar baseline spot (the iminium intermediate).

-

-

Reduction: Cool the reaction flask to 0 °C using an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (5.38 g, 85.6 mmol, 1.5 eq.) portion-wise over 15 minutes to control the evolution of hydrogen gas.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

-

Workup & Free Base Isolation: Quench the reaction by carefully adding 1M NaOH (100 mL) until the pH reaches >10. Extract the aqueous layer with Dichloromethane (DCM) (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as a pale yellow oil.

-

Hydrochloride Salt Formation: Dissolve the crude free base in anhydrous diethyl ether (100 mL). Cool to 0 °C and add 2M HCl in diethyl ether (40 mL) dropwise.

-

Self-Validation Checkpoint: A dense, white crystalline precipitate will form immediately upon HCl addition, confirming successful salt formation. Filter, wash with cold ether, and dry under vacuum to afford the product.

-

Protocol B: Borane-Mediated Nitrile Reduction

-

Reduction: Suspend 2,3-dichlorobenzonitrile (10.0 g, 58.1 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere. Cool to 0 °C. Dropwise, add a 1.0 M solution of BH₃·THF (175 mL, 175 mmol, 3 eq.).

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux (65 °C) for 4 hours.

-

Quenching & Complex Cleavage: Cool the reaction to 0 °C. Carefully add methanol (40 mL) dropwise.

-

Self-Validation Checkpoint: Vigorous effervescence will occur as excess borane is destroyed. Wait until bubbling completely ceases.

-

-

Hydrolysis: Add 6M aqueous HCl (60 mL) and heat the mixture to reflux for 1 hour.

-

Self-Validation Checkpoint: The mixture will transition from a cloudy suspension to a clear, homogeneous solution, visually confirming the complete cleavage of the insoluble amine-borane complex.

-

-

Isolation: Cool to room temperature, concentrate to remove THF/MeOH, and basify the aqueous residue with 50% NaOH to pH 12. Extract with DCM (3 × 100 mL), dry over Na₂SO₄, and concentrate.

-

Salt Formation: Dissolve the resulting oil in isopropanol (50 mL) and bubble dry HCl gas through the solution (or add 4M HCl in dioxane) until precipitation is complete. Filter and dry to yield the pure hydrochloride salt.

Analytical Validation Data

To ensure the structural integrity of the synthesized (2,3-Dichlorophenyl)methanamine hydrochloride, validate the batch against the following standard analytical parameters.

Table 2: Standard Analytical Characterization

| Analytical Technique | Expected Result / Spectral Data |

| Appearance | White to off-white crystalline powder |

| Melting Point | 266 - 267 °C[1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.65 (br s, 3H, -NH₃⁺), 7.68 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H), 7.62 (dd, J = 7.8, 1.5 Hz, 1H, Ar-H), 7.45 (t, J = 7.9 Hz, 1H, Ar-H), 4.20 (s, 2H, -CH₂-) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 134.4, 132.1, 131.5, 130.8, 129.2, 128.5, 40.2 |

| Mass Spectrometry (ESI+) | [M - Cl]⁺ calculated for C₇H₈Cl₂N⁺: 176.00; Found: 176.05 |

References

- EP1700859A2 - Method for the manufacture of anagrelide. Google Patents.

- (2,3-dichlorophenyl)methanamine hydrochloride | 72955-01-2. Sigma-Aldrich.

- Aromatic nucleophilic substitution. 11. Effects of ortho substituents. Researcher.Life.

Sources

Comprehensive Analytical Strategy for the Purity Assessment of (2,3-Dichlorophenyl)methanamine Hydrochloride

Introduction & Chemical Context

(2,3-Dichlorophenyl)methanamine hydrochloride (CAS 72955-01-2), also known as 2,3-dichlorobenzylamine hydrochloride, is a critical synthetic intermediate[1]. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including imidazole-containing farnesyl protein transferase inhibitors investigated for oncology applications[2].

Ensuring the high purity of this primary amine salt is paramount. Trace organic impurities, unreacted starting materials (e.g., 2,3-dichlorobenzonitrile), or residual solvents can propagate through synthetic pathways, generating genotoxic or yield-limiting byproducts. This application note details a robust, self-validating analytical framework grounded in international regulatory guidelines to ensure the chemical integrity of this compound.

Regulatory Framework & Impurity Thresholds

Under the ICH Q3A(R2) guideline, the control strategy for new drug substances requires the rigorous profiling of actual and potential impurities[3]. For an API utilizing this intermediate, assuming a maximum daily dose of ≤ 2g, the reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15%[3][4]. Consequently, the analytical methods developed must demonstrate a Limit of Quantitation (LOQ) well below the 0.05% reporting threshold to ensure regulatory compliance.

Method validation is executed in strict adherence to ICH Q2(R2), which modernizes the validation lifecycle and emphasizes the procedure's fitness for its intended purpose across accuracy, precision, and robustness[5][6].

Analytical workflow for purity assessment of (2,3-Dichlorophenyl)methanamine HCl.

Chromatographic Strategy: Causality & Method Design

HPLC-UV for Organic Impurities and Assay

Primary benzylamines are notorious for peak tailing in reversed-phase liquid chromatography (RPLC). This occurs due to electrostatic interactions between the protonated amine and ionized residual silanols on the silica support.

Causality-Driven Choices:

-

Stationary Phase: A sterically protected, densely end-capped C18 column is selected to physically shield residual silanols from the analyte.

-

Mobile Phase pH: An acidic modifier (0.1% Trifluoroacetic acid, TFA) is employed. At pH ~2.0, the silanol groups (pKa ~4.5) are fully protonated (neutralized), and the primary amine (pKa ~9.0) is fully protonated. This prevents secondary ion-exchange interactions, ensuring sharp, symmetrical peaks necessary for accurate integration at the 0.05% threshold.

-

Detection: UV detection at 220 nm captures the π-π* transitions of the dichlorobenzene ring, offering high sensitivity for the parent compound and structurally related impurities.

Headspace GC-FID for Residual Solvents

The synthesis of (2,3-Dichlorophenyl)methanamine often involves solvents like tetrahydrofuran (THF), methanol, or dimethylformamide (DMF)[2]. Causality-Driven Choices: Direct injection of a hydrochloride salt into a hot GC inlet (e.g., 250°C) causes thermal decomposition, fouling the liner and column with corrosive HCl gas and amine degradation products. Headspace (HS) sampling prevents the non-volatile salt from entering the GC system, isolating only the volatile residual solvents for clean, reproducible analysis.

Experimental Protocols

Protocol A: HPLC-UV Purity and Assay

1. Reagent Preparation:

-

Diluent: Mix Milli-Q Water and HPLC-grade Acetonitrile (ACN) in an 80:20 (v/v) ratio.

-

Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q Water.

-

Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ACN.

2. Standard & Sample Preparation:

-

Assay Standard: Dissolve an accurately weighed (2,3-Dichlorophenyl)methanamine HCl reference standard in Diluent to achieve 1.0 mg/mL.

-

Sensitivity Standard (LOQ): Dilute the Assay Standard to 0.0005 mg/mL (representing 0.05% of the nominal sample concentration).

-

Sample Preparation: Weigh 50.0 mg of the batch sample into a 50 mL volumetric flask, dissolve, and make up to volume with Diluent (1.0 mg/mL).

3. Chromatographic Conditions:

-

Column: End-capped C18, 150 × 4.6 mm, 3.5 µm.

-

Flow Rate: 1.0 mL/min.

-